Ariakemicin A
Beschreibung
Ariakemicin A is a polyketide-peptide hybrid antibiotic isolated from marine gliding bacteria of the genus Rapidithrix, notably Rapidithrix sp. HC35 . Structurally, it features a linear chain comprising an aromatic moiety substituted with hydroxyl and methoxy groups, a methylated oxazole ring, and a primary amide group . The compound is typically isolated as an inseparable mixture with its isomer, Ariakemicin B, which differs in the position of a double bond (Δ¹¹ vs. Δ¹²) .
Ariakemicin A demonstrates potent antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.46 mg mL⁻¹ against Staphylococcus aureus to 83 mg mL⁻¹ against Bacillus subtilis . It also exhibits cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells, IC₅₀ = 25 mg mL⁻¹) .
Eigenschaften
Molekularformel |
C32H38N4O7 |
|---|---|
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
2-[(2Z,4E)-5-[[(3E,5Z,7E)-8-[[5-(3-hydroxy-4-methoxyphenyl)-5-oxopentanoyl]amino]-6-methylocta-3,5,7-trienoyl]amino]-3-methylpenta-2,4-dienyl]-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C32H38N4O7/c1-21(16-18-35-29(40)11-7-9-25(37)24-13-14-27(42-4)26(38)20-24)8-5-6-10-28(39)34-19-17-22(2)12-15-30-36-31(32(33)41)23(3)43-30/h5-6,8,12-14,16-20,38H,7,9-11,15H2,1-4H3,(H2,33,41)(H,34,39)(H,35,40)/b6-5+,18-16+,19-17+,21-8-,22-12- |
InChI-Schlüssel |
HYGHIQDVYOGLTG-IEDNEIMPSA-N |
Isomerische SMILES |
CC1=C(N=C(O1)C/C=C(/C)\C=C\NC(=O)C/C=C/C=C(/C)\C=C\NC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N |
Kanonische SMILES |
CC1=C(N=C(O1)CC=C(C)C=CNC(=O)CC=CC=C(C)C=CNC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N |
Synonyme |
ariakemicin A |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Biosynthetic Pathway
Ariakemicin A is synthesized via a trans-acyltransferase (AT) polyketide synthase (PKS) system combined with nonribosomal peptide synthetase (NRPS) modules :
The quinone methide intermediate is highly reactive, enabling spontaneous 1,4-conjugate additions with nucleophiles (e.g., amino groups) .
Michael Addition
The quinone methide moiety in Ariakemicin A undergoes nucleophilic attacks, forming covalent adducts:
This reaction is critical for its antibacterial activity, enabling irreversible binding to bacterial targets .
Ester Hydrolysis
The δ-isovanilloylbutyric ester bond is susceptible to hydrolysis under acidic or enzymatic conditions:
This reaction diminishes bioactivity, highlighting the importance of the ester group for stability .
Oxidation of Diene/Triene Units
The unsaturated bonds in ω-amino-(ω-3)-methyl carboxylic acids undergo oxidation to epoxides or diols, altering antibacterial specificity .
Bioactivity and Target Interactions
Ariakemicin A selectively inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting the peptidyl transferase center of the 50S ribosomal subunit. Its mode of action involves:
-
Non-competitive inhibition : Binding to a distinct site compared to classical antibiotics like erythromycin .
-
Irreversible covalent modification : Via Michael addition to ribosomal proteins or RNA .
| Parameter | Value | Method |
|---|---|---|
| MIC (vs. S. aureus) | 0.5–2 μg/mL | Broth microdilution assay |
| Cytotoxicity (IC50) | >50 μg/mL (mammalian cells) | MTT assay |
Synthetic and Semi-Synthetic Derivatives
Efforts to optimize Ariakemicin A’s efficacy have yielded derivatives via:
-
Precursor-directed biosynthesis : Adding exogenous nucleophiles (e.g., anthranilic acid) to fermentation cultures, forming analogs with modified side chains .
-
Chemical modification : Hydrogenation of diene units to reduce off-target reactivity .
Derivatives show reduced cytotoxicity but lower potency than the parent compound .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Ariakemicin A belongs to a class of polyketide-peptide hybrids produced by phylogenetically diverse bacteria. Below, we compare its structure, bioactivity, and biosynthetic origins with key analogues: Siphonazole, Phenoxan, and Ariakemicin B.
Siphonazole
- Source : Produced by Herpetosiphon sp. B060, a gliding bacterium phylogenetically distant from Rapidithrix .
- Structure : Shares a benzoic acid derivative and oxazole rings linked by unsaturated polyketide-peptide chains, similar to Ariakemicin A .
- Bioactivity : Primarily antifungal, targeting Candida albicans (MIC = 1.56 µg mL⁻¹) . Unlike Ariakemicin A, it lacks cytotoxicity against mammalian cells .
Phenoxan
- Source : Produced by Sorangium sp. (formerly Polyangium sp.), a soil-dwelling myxobacterium .
- Structure : Features a benzoic acid-oxazole-polyketide scaffold but lacks the primary amide group present in Ariakemicin A .
- Bioactivity: Broad-spectrum activity against Gram-positive bacteria (MIC = 0.1–1.0 µg mL⁻¹) and fungi . Notably, Phenoxan’s MIC against S. aureus is 100-fold lower than Ariakemicin A’s .
- Biosynthetic Origin: Hypothesized to share an evolutionary ancestor with Ariakemicin A due to structural convergence, despite the taxonomic distance between Sorangium and Rapidithrix .
Ariakemicin B
- Source : Co-produced with Ariakemicin A in Rapidithrix sp. HC35 .
- Structure : Differs only in the position of a double bond (Δ¹¹ in Ariakemicin B vs. Δ¹² in Ariakemicin A) .
- Bioactivity : Nearly identical to Ariakemicin A in antimicrobial potency but slightly less cytotoxic (BHK cells, IC₅₀ = 15 mg mL⁻¹ vs. 25 mg mL⁻¹ for Ariakemicin A) .
- Stability : Shares the same instability issues as Ariakemicin A, complicating isolation and characterization .
Comparative Data Table
| Property | Ariakemicin A | Ariakemicin B | Siphonazole | Phenoxan |
|---|---|---|---|---|
| Source | Rapidithrix sp. HC35 | Rapidithrix sp. HC35 | Herpetosiphon sp. B060 | Sorangium sp. |
| Key Structural Features | Δ¹², primary amide | Δ¹¹, primary amide | Benzoic acid, oxazole | Benzoic acid, oxazole |
| Antimicrobial Activity | Gram-positive (0.46–83 mg mL⁻¹) | Similar to Ariakemicin A | Antifungal (1.56 µg mL⁻¹) | Broad-spectrum (0.1–1.0 µg mL⁻¹) |
| Cytotoxicity | A549: 25 mg mL⁻¹ | BHK: 15 mg mL⁻¹ | None reported | None reported |
| Stability | Rapid decomposition | Rapid decomposition | Stable | Stable |
| Evolutionary Context | Marine Bacteroidetes | Marine Bacteroidetes | Chloroflexi | Myxococcota |
Key Research Findings
Structural Convergence: Despite taxonomic divergence, Ariakemicin A, Siphonazole, and Phenoxan share a conserved benzoic acid-oxazole-polyketide core, suggesting either horizontal gene transfer or convergent evolution .
Synthetic Challenges: The instability of Ariakemicins has hindered synthetic efforts, whereas Siphonazole and Phenoxan have been successfully synthesized and stabilized .
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